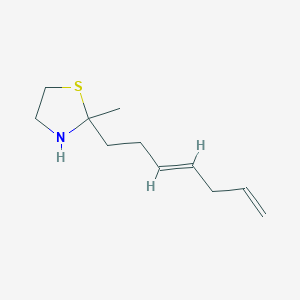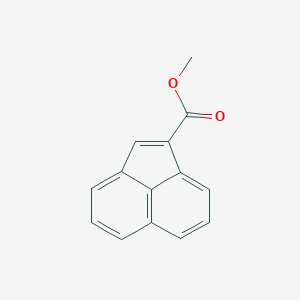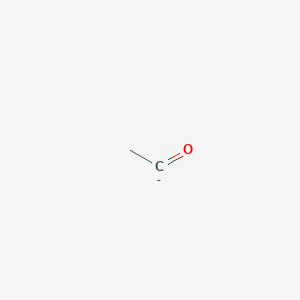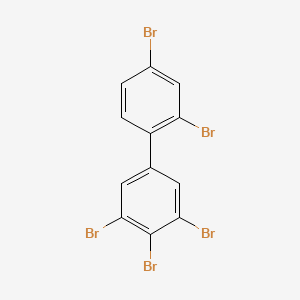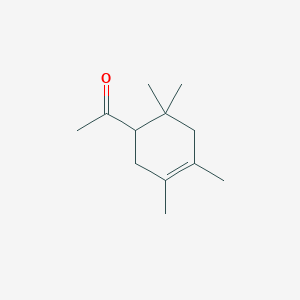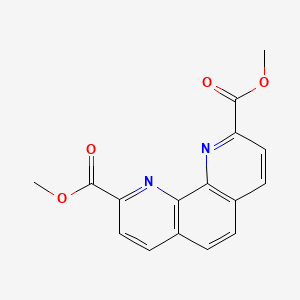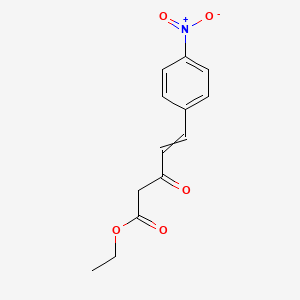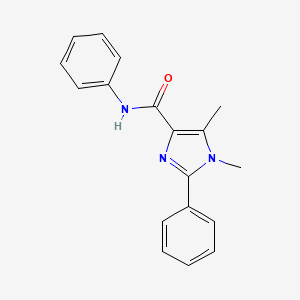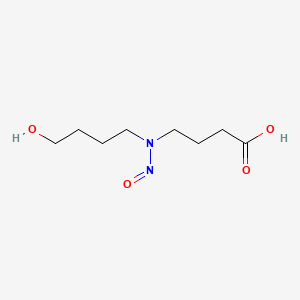
Butanoic acid, 4-(4-hydroxybutylnitrosamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is a chemical compound with a complex structure that includes a butanoic acid backbone and a nitrosamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-hydroxybutylnitrosamino)- typically involves multiple steps. One common method starts with the preparation of 4-hydroxybutanoic acid, which is then reacted with nitrosating agents to introduce the nitrosamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrosamino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanoic acid derivatives, while reduction of the nitrosamino group can produce amines.
Scientific Research Applications
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of nitrosamines on biological systems.
Medicine: Research into its potential therapeutic effects and toxicity is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which butanoic acid, 4-(4-hydroxybutylnitrosamino)- exerts its effects involves its interaction with various molecular targets. The nitrosamino group can form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutanoic acid: A simpler compound without the nitrosamino group.
Gamma-Hydroxybutyric acid: A related compound with similar structural features.
Butanoic acid derivatives: Various derivatives with different functional groups.
Uniqueness
Butanoic acid, 4-(4-hydroxybutylnitrosamino)- is unique due to the presence of both a hydroxyl and a nitrosamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
79448-10-5 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-[4-hydroxybutyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C8H16N2O4/c11-7-2-1-5-10(9-14)6-3-4-8(12)13/h11H,1-7H2,(H,12,13) |
InChI Key |
AGHXHEUNFCWGDY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CN(CCCC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


